methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes and lead to cell death, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[(5E)-5-(2-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- 2-[(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Methyl [(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Uniqueness
Methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its specific substitution pattern on the thiazolidine ring and the presence of the dimethoxybenzylidene group.
Properties
Molecular Formula |
C16H17NO5S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 3-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C16H17NO5S2/c1-20-11-4-5-12(21-2)10(8-11)9-13-15(19)17(16(23)24-13)7-6-14(18)22-3/h4-5,8-9H,6-7H2,1-3H3/b13-9+ |
InChI Key |
NXLCQCWLGLIXHW-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)OC |
Origin of Product |
United States |
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